![Product packaging for Spiro[3.5]nonane-9-carboxylic acid(Cat. No.:CAS No. 1558342-25-8)](https://benchchem-product.s3.amazonaws.com/b2615190-spiro_3_5_nonane-9-carboxylic_acid.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260121%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260121T085924Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=5ad6f254c60f735dd87ea91ff862d2018ccdd77e539727a093be30be74d9ccf9)

Spiro[3.5]nonane-9-carboxylic acid

Description

Structure

2D Structure

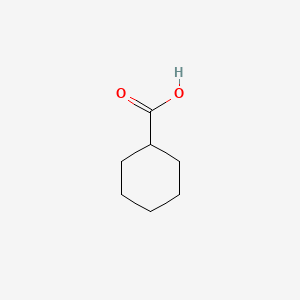

![molecular formula C10H16O2 B2615190 Spiro[3.5]nonane-9-carboxylic acid CAS No. 1558342-25-8](/img/structure/B2615190.png)

3D Structure

Properties

IUPAC Name |

spiro[3.5]nonane-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)8-4-1-2-5-10(8)6-3-7-10/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHMZDHNBWVDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558342-25-8 | |

| Record name | spiro[3.5]nonane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Spiro[3.5]nonane-9-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Spiro[3.5]nonane-9-carboxylic acid, a unique spirocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the current literature, this guide outlines a feasible multi-step approach, detailing the underlying chemical principles and providing generalized experimental protocols for each stage. The synthesis is designed to be adaptable by researchers in a standard organic chemistry laboratory setting.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound presents a unique challenge due to the desired functionalization at the spirocyclic carbon atom. A direct carboxylation of the spiro[3.5]nonane core is not readily achievable. Therefore, a multi-step synthetic route is proposed, commencing with the construction of the spirocyclic alkane, followed by functionalization at the C9 position, and concluding with the conversion of the introduced functional group into a carboxylic acid.

The proposed retrosynthetic analysis is as follows:

Figure 1: Retrosynthetic pathway for this compound.

This pathway involves four key transformations:

-

Synthesis of Spiro[3.5]nonane: Construction of the core spirocyclic framework.

-

Bromination of Spiro[3.5]nonane: Introduction of a halogen at the tertiary C9 position.

-

Cyanation of 9-Bromospiro[3.5]nonane: Conversion of the bromide to a nitrile.

-

Hydrolysis of Spiro[3.5]nonane-9-carbonitrile: Formation of the final carboxylic acid.

Experimental Protocols and Data

This section details the experimental procedures for each step of the proposed synthesis. While specific quantitative data for the direct synthesis of this compound and its immediate precursors are not widely published, the following protocols are based on established and analogous chemical transformations.

Step 1: Synthesis of Spiro[3.5]nonane

The formation of the spiro[3.5]nonane core can be achieved through the intramolecular alkylation of a cyclohexanone enolate with a 1,4-dihalobutane.

Figure 2: Workflow for the synthesis of Spiro[3.5]nonane.

Experimental Protocol:

-

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

-

Cyclohexanone, dissolved in anhydrous THF, is added dropwise to the LDA solution to form the lithium enolate.

-

1,4-Dibromobutane is then added to the reaction mixture, which is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield Spiro[3.5]nonane.

Quantitative Data (Estimated):

| Parameter | Value |

| Reactant Ratio | Cyclohexanone : LDA : 1,4-Dibromobutane = 1 : 1.1 : 1 |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Yield | 40-60% |

Step 2: Free Radical Bromination of Spiro[3.5]nonane

The tertiary C-H bond at the spirocyclic C9 position is susceptible to free-radical halogenation. Photobromination using N-bromosuccinimide (NBS) is a suitable method.

Experimental Protocol:

-

Spiro[3.5]nonane is dissolved in a non-polar solvent such as carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.

-

The mixture is irradiated with a UV lamp while being stirred at a gentle reflux.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting 9-Bromospiro[3.5]nonane is purified by column chromatography or distillation.

Quantitative Data (Estimated):

| Parameter | Value |

| Reactant Ratio | Spiro[3.5]nonane : NBS : Initiator = 1 : 1.1 : 0.05 |

| Temperature | Reflux (approx. 77 °C for CCl₄) |

| Reaction Time | 2-4 hours |

| Yield | 50-70% |

Step 3: Cyanation of 9-Bromospiro[3.5]nonane

The conversion of the tertiary bromide to a nitrile can be accomplished via nucleophilic substitution with a cyanide salt. The S(_N)1 mechanism is expected to be favored for this tertiary halide.[1][2][3][4][5]

Experimental Protocol:

-

9-Bromospiro[3.5]nonane is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

An excess of sodium cyanide or potassium cyanide is added to the solution.

-

The reaction mixture is heated with stirring.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

The mixture is then cooled and poured into water, followed by extraction with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude Spiro[3.5]nonane-9-carbonitrile is purified by column chromatography.

Quantitative Data (Estimated):

| Parameter | Value |

| Reactant Ratio | 9-Bromospiro[3.5]nonane : NaCN = 1 : 1.5 |

| Temperature | 80-100 °C |

| Reaction Time | 6-12 hours |

| Yield | 60-80% |

Step 4: Hydrolysis of Spiro[3.5]nonane-9-carbonitrile

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Figure 3: Alternative workflows for the hydrolysis of Spiro[3.5]nonane-9-carbonitrile.

Experimental Protocol (Acidic Hydrolysis):

-

Spiro[3.5]nonane-9-carbonitrile is suspended in an aqueous solution of a strong acid, such as 50% sulfuric acid.

-

The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol (Basic Hydrolysis):

-

Spiro[3.5]nonane-9-carbonitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.

-

After the hydrolysis is complete, the reaction mixture is cooled.

-

The cooled solution is carefully acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value |

| Reaction Conditions | Reflux |

| Reaction Time | 4-8 hours |

| Yield | 70-90% |

Conclusion

This technical guide outlines a plausible and robust synthetic route to this compound. While direct experimental data for this specific molecule is scarce, the proposed pathway is based on well-established and reliable organic transformations. The provided protocols offer a solid foundation for researchers to undertake the synthesis of this and other similarly functionalized spirocyclic compounds. Further optimization of reaction conditions for each step will likely be necessary to achieve maximum yields and purity. The successful synthesis of this compound will provide a valuable building block for the exploration of new chemical space in drug discovery and materials science.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 3. docbrown.info [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicmystery.com [organicmystery.com]

An In-depth Technical Guide to the Chemical Properties of Spiro[3.5]nonane-9-carboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties of Spiro[3.5]nonane-carboxylic acid. Due to a lack of available experimental data for the specific Spiro[3.5]nonane-9-carboxylic acid isomer, this guide focuses on the known properties of its structural isomers. It includes a summary of physicochemical properties, general experimental protocols for synthesis and characterization, and the structural context of this spirocyclic system. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction and Structural Elucidation

Spirocycles are a class of organic compounds characterized by two rings connected through a single, common carbon atom known as the spiro atom. This structural motif imparts a rigid, three-dimensional conformation that is of increasing interest in medicinal chemistry for the design of novel therapeutic agents.[1] The Spiro[3.5]nonane core consists of a cyclobutane ring fused to a cyclohexane ring through a central spiro atom.

The nomenclature and numbering of the spiro[3.5]nonane system follow IUPAC rules, which are critical for distinguishing its various isomers.[2] Numbering begins in the smaller ring (cyclobutane) at a carbon adjacent to the spiro atom, proceeds around this ring, through the spiro atom (position 4), and then around the larger (cyclohexane) ring.[3][4]

Figure 1: IUPAC numbering scheme for the Spiro[3.5]nonane scaffold.

Based on this numbering, this compound is a valid chemical structure. However, a thorough review of the scientific literature reveals a significant scarcity of experimental data for this specific isomer. In contrast, several other positional isomers have been synthesized or are commercially available, and some of their properties have been predicted. This guide will therefore focus on the available data for these related isomers to provide a useful reference point.

Physicochemical Properties of Spiro[3.5]nonane-carboxylic Acid Isomers

Quantitative data for Spiro[3.5]nonane-carboxylic acid isomers is limited, with most available information being derived from computational predictions. The table below summarizes the key physicochemical properties for various isomers.

| Property | Spiro[3.5]nonane-1-carboxylic acid (Derivative) | Spiro[3.5]nonane-2-carboxylic acid | Spiro[3.5]nonane-6-carboxylic acid | Spiro[3.5]nonane-7-carboxylic acid |

| CAS Number | 251461-85-5 (3-amino-6-methyl- derivative)[5] | Not specified | Not specified | 1086399-15-6[6] |

| Molecular Formula | C₁₀H₁₆O₂ (unsubstituted) | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂[6] |

| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol [6] |

| Boiling Point | Not available | Not available | Not available | 291.7±8.0 °C (Predicted)[6][7] |

| Density | Not available | Not available | Not available | 1.10±0.1 g/cm³ (Predicted)[6][7] |

| pKa | Not available | Not available | Not available | 4.78±0.20 (Predicted)[7] |

| Appearance | Not available | Not available | Not available | Colorless solid (General description)[6] |

| Storage Temperature | Not available | Not available | Not available | 2-8°C[7] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, general synthetic strategies for related spirocyclic carboxylic acids can be extrapolated from the literature on spirocycle synthesis.[8][9]

General Synthetic Approach

A plausible synthetic route to Spiro[3.5]nonane-carboxylic acids involves the construction of the spirocyclic core followed by functional group manipulation to introduce the carboxylic acid moiety. A common strategy is the use of cycloaddition reactions or the ring-opening/rearrangement of precursors to form the spiro center.

Retrosynthetic Analysis:

A Spiro[3.5]nonane-carboxylic acid can be envisioned as arising from a spiro[3.5]nonanone precursor via oxidation or from a nitrile or ester intermediate. The spiro ketone itself can be synthesized through methods such as a [2+2] cycloaddition between a cyclobutylidene derivative and a suitable ketene equivalent, or via pinacol-like rearrangements.[10]

Illustrative Forward Synthesis Workflow:

-

Formation of Spiro Ketone: Synthesis of a substituted spiro[3.5]nonan-one (e.g., spiro[3.5]nonan-6-one or -7-one) from commercially available starting materials like cyclobutanone and a derivative of cyclohexanone. Tandem synthesis methods using materials like diethyl 1,3-acetonedicarboxylate have been effective for creating related dione structures.[11]

-

Introduction of Carboxylic Acid Precursor: The ketone can be converted to a nitrile via a cyanation reaction (e.g., using TMSCN) or to an ester via reactions like the Wittig or Horner-Wadsworth-Emmons reaction followed by reduction and oxidation.

-

Hydrolysis: The final step is the hydrolysis of the nitrile or ester intermediate to the corresponding carboxylic acid, typically under acidic or basic conditions.

Purification and Characterization

Purification:

-

The crude product would typically be purified using silica gel column chromatography, with an eluent system such as a mixture of hexanes and ethyl acetate.

-

If the product is a solid, recrystallization from a suitable solvent system can be employed for final purification.

Characterization: The structure and purity of the synthesized Spiro[3.5]nonane-carboxylic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the proton environment and ¹³C NMR to confirm the carbon skeleton. The carboxylic acid proton typically appears as a broad singlet downfield (>10 ppm).

-

Infrared (IR) Spectroscopy: To identify the characteristic stretches of the O-H bond (a broad band around 2500-3300 cm⁻¹) and the C=O bond (a strong band around 1700-1725 cm⁻¹) of the carboxylic acid group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Figure 2: A generalized workflow for the synthesis and analysis of Spiro[3.5]nonane-carboxylic acid.

Chemical Reactivity and Biological Context

Reactivity: The chemical reactivity of Spiro[3.5]nonane-carboxylic acid is dominated by its two main structural features:

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification (with alcohols), amide formation (with amines), reduction (to the corresponding alcohol), and conversion to an acyl halide.

-

Spiro[3.5]nonane Core: The saturated hydrocarbon scaffold is generally unreactive under standard conditions, providing a stable and rigid framework. The inherent ring strain of the cyclobutane moiety may influence reactivity in high-energy reactions but is generally stable.

Biological Context: Spirocyclic scaffolds are of significant interest in drug discovery. Their rigid, three-dimensional nature allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] While no specific biological activities or signaling pathway involvements have been reported for Spiro[3.5]nonane-carboxylic acid or its isomers, spirocycles have been successfully incorporated into a range of approved drugs, highlighting their potential as valuable building blocks in the development of new pharmaceuticals.[8]

Conclusion

This compound is a structurally defined molecule for which specific experimental data remains elusive in the current scientific literature. This guide has provided a comprehensive overview of the chemical properties of its known isomers, offering valuable predicted data and outlining general methodologies for its synthesis and characterization. The unique conformational rigidity of the spiro[3.5]nonane scaffold makes this class of compounds an intriguing subject for further research, particularly in the fields of medicinal chemistry and materials science. The lack of data for the 9-substituted isomer represents a clear opportunity for future synthetic and analytical investigation.

References

- 1. Spiro Compounds [chemenu.com]

- 2. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]

- 3. acdlabs.com [acdlabs.com]

- 4. SP-0 to SP-1.5 [iupac.qmul.ac.uk]

- 5. Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl- | C11H19NO2 | CID 9815558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. Spiro[3.5]nonane-7-carboxylic acid CAS#: 1086399-15-6 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Model Compound of the Unique Meroterpenoids Cryptolaevilactones [jstage.jst.go.jp]

- 11. 2024.sci-hub.ru [2024.sci-hub.ru]

The Rise of Three-Dimensionality: A Technical Guide to the Discovery and History of Spirocyclic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemistry into the third dimension. Flat, aromatic structures that once dominated the landscape of drug discovery are increasingly being complemented, and often replaced, by complex, three-dimensional scaffolds. Among these, spirocyclic frameworks have emerged as a particularly powerful tool. This technical guide delves into the discovery and history of a key subclass of these molecules: spirocyclic carboxylic acids. We will explore their synthesis, biological significance, and impact on drug development through key examples, providing detailed experimental insights and quantitative data to inform and empower researchers in the field.

A Historical Perspective: From Structural Curiosity to Pharmaceutical Mainstay

The concept of spiro compounds, where two rings share a single atom, has been known for over a century, with initial nomenclature being proposed by Adolf von Baeyer in 1900.[1] For much of their early history, they were primarily of interest for their unique structural and stereochemical properties. However, the latter half of the 20th century saw a paradigm shift, as the field of medicinal chemistry began to appreciate the profound impact that molecular three-dimensionality could have on biological activity.[2][3]

The incorporation of spirocycles into drug candidates gained significant momentum as chemists sought to overcome the limitations of planar molecules. The rigid nature of the spirocyclic scaffold allows for precise control over the spatial orientation of functional groups, leading to a better fit with biological targets and potentially reducing off-target effects.[4][5] This increased sp3 character is often associated with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful drugs.[2]

One of the landmark achievements in the application of spirocyclic carboxylic acids in medicine is the development of spirapril , an angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension in 1995.[6] Spirapril is a prodrug that is metabolized in the body to its active form, spiraprilat, a dicarboxylic acid. Its discovery and success underscored the therapeutic potential of this class of molecules and paved the way for further exploration of spirocyclic carboxylic acids in various disease areas.[7]

Key Therapeutic Applications and Mechanisms of Action

The versatility of the spirocyclic carboxylic acid scaffold is evident in its application across a range of therapeutic targets. Here, we examine three prominent examples, detailing their mechanism of action and providing insights into their discovery.

Spirapril: An ACE Inhibitor for Hypertension

Spirapril is a potent, non-sulfhydryl ACE inhibitor.[1] Its active metabolite, spiraprilat, competitively binds to ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[8][9] This leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.[8] The development of spirapril was part of a broader effort to create second-generation ACE inhibitors with improved side-effect profiles compared to the first-generation drug, captopril.[10]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The RAS is a critical regulator of blood pressure and fluid balance.[11] ACE inhibitors, such as spiraprilat, interrupt this cascade, leading to a decrease in blood pressure.

Caption: The Renin-Angiotensin System and the inhibitory action of Spiraprilat.

TACE Inhibitors for Inflammatory Diseases

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of autoimmune diseases.[][13] TNF-α is produced as a membrane-bound precursor (pro-TNF-α) and is cleaved by TNF-α converting enzyme (TACE) to release the soluble, active form.[13][14] Inhibition of TACE represents a promising therapeutic strategy for reducing TNF-α levels and mitigating inflammation.[13] Spirocyclic hydroxamates and carboxylates have been identified as potent TACE inhibitors. The spirocyclic scaffold provides a rigid framework for orienting the zinc-binding group (hydroxamate or carboxylate) within the active site of the enzyme.

Signaling Pathway: TACE-mediated TNF-α Release

TACE is a key enzyme in the inflammatory cascade, responsible for the release of active TNF-α, which then binds to its receptors to initiate downstream signaling.

Caption: Inhibition of TACE-mediated TNF-α release by a spirocyclic carboxylic acid.

Anticonvulsant Spirocyclic Carboxylic Acids

Epilepsy is a neurological disorder characterized by recurrent seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmission.[15] The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain.[16] Many anticonvulsant drugs act by enhancing GABAergic neurotransmission, primarily through modulation of the GABA-A receptor, a ligand-gated ion channel.[7][16] While the broader class of spirocyclic compounds has shown promise as anticonvulsants, the development of spirocyclic carboxylic acids in this area is an emerging field of interest. These compounds are designed to interact with specific targets within the GABAergic system or other pathways involved in seizure generation.[17][18][19]

Signaling Pathway: Enhancement of GABAergic Inhibition

Anticonvulsants that target the GABA system work to increase the inhibitory tone in the brain, thereby reducing neuronal hyperexcitability and preventing seizures.

Caption: Modulation of the GABA-A receptor by a spirocyclic anticonvulsant.

Quantitative Data Summary

The following tables summarize key quantitative data for representative spirocyclic carboxylic acids and related compounds, demonstrating their potency and activity.

Table 1: In Vitro and In Vivo Activity of Spirapril and Spiraprilat [5][20][21]

| Compound | In Vitro ACE Inhibition (IC50) | In Vivo ACE Inhibition (ID50, IV in rats) |

| Spirapril | - | 16 µg/kg |

| Spiraprilat | 0.8 nM | 8 µg/kg |

| Enalapril | - | - |

| Enalaprilat | - | - |

Table 2: Anticonvulsant Activity of a Spirocyclic Compound [18]

| Compound | Maximal Electroshock Seizure (MES) Test (ED50, mice) |

| 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one | 27.97 mg/kg |

Note: This compound is a spiro-indolinone, a close structural analog often explored in anticonvulsant research. Data for a wider range of spirocyclic carboxylic acids is an active area of investigation.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of spirocyclic carboxylic acids and their precursors.

Synthesis of a Spirocyclic Precursor: 7,14-Dithiadispiro[5.1.5.2]pentadecane-15-carboxylic Acid (a key intermediate for Spirapril)[18]

Workflow Diagram

Caption: Workflow for the synthesis of a key spirapril intermediate.

Methodology:

-

Thioketal Formation: To a solution of Cbz-protected 4-oxoproline methyl ester in a suitable solvent (e.g., dichloromethane), add 1,2-ethanedithiol and a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the spirocyclic thioketal methyl ester.

-

Cbz Deprotection: Dissolve the spirocyclic thioketal methyl ester in glacial acetic acid.

-

Add a solution of 20% hydrobromic acid in glacial acetic acid and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrobromide salt of the spirocyclic amino acid intermediate.

-

Filter and dry the solid to obtain the desired product.

In Vitro ACE Inhibition Assay[5][21]

Workflow Diagram

Caption: Workflow for an in vitro ACE inhibition assay.

Methodology:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl).

-

Prepare serial dilutions of the test compound (e.g., spiraprilat) in the buffer.

-

In a microplate, add a solution of rabbit lung ACE to each well.

-

Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37 °C.

-

Initiate the enzymatic reaction by adding the substrate, hippuryl-L-histidyl-L-leucine (HHL).

-

Incubate the reaction mixture for 30 minutes at 37 °C.

-

Stop the reaction by adding 1N HCl.

-

Extract the product, hippuric acid, with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in water.

-

Quantify the amount of hippuric acid formed using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 228 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

Spirocyclic carboxylic acids have transitioned from being chemical curiosities to indispensable scaffolds in modern drug discovery. Their inherent three-dimensionality offers a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents. The success of spirapril serves as a compelling proof-of-concept for the viability of this approach. As synthetic methodologies for the construction of complex spirocyclic systems continue to advance, we can anticipate the emergence of novel spirocyclic carboxylic acids targeting a wide array of diseases. The continued exploration of this fascinating class of molecules holds immense promise for the development of the next generation of innovative medicines. The challenge for medicinal chemists will be to harness the full potential of these unique three-dimensional structures to address unmet medical needs.

References

- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

- 5. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. defeatingepilepsy.org [defeatingepilepsy.org]

- 16. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticonvulsant properties of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. datapdf.com [datapdf.com]

In-depth Technical Guide: Physicochemical Properties of Spiro[3.5]nonane Carboxylic Acids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth overview of the physical properties of Spiro[3.5]nonane-9-carboxylic acid. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental or predicted data for the 9-carboxylic acid isomer. The following sections provide available data for related isomers, primarily Spiro[3.5]nonane-7-carboxylic acid, to serve as a reference point for researchers in the field. It is crucial to note that the properties of different positional isomers can vary significantly.

Summary of Physicochemical Data

Due to the absence of specific data for this compound, this section presents predicted data for a closely related isomer, Spiro[3.5]nonane-7-carboxylic acid. These values should be treated as estimations and not as experimentally verified data for the 9-isomer.

| Physical Property | Predicted Value (for Spiro[3.5]nonane-7-carboxylic acid) | Data Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Boiling Point | 291.7 ± 8.0 °C | [1] |

| Density | 1.10 ± 0.1 g/cm³ | [1] |

| pKa | 4.78 ± 0.20 | [1] |

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not available, this section outlines standard methodologies for determining the key physical properties of a solid carboxylic acid.

Determination of Melting Point

A calibrated digital melting point apparatus would be utilized. A small, finely powdered sample of the crystalline acid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped up at a steady rate (e.g., 2 °C/min) close to the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Determination of Boiling Point (Siwoloboff Method)

For small quantities, the boiling point can be estimated using the Siwoloboff method. A small amount of the liquid acid is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed into the test tube. The assembly is heated gently in a heating block or oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. The heat is then removed, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point.

Determination of pKa by Potentiometric Titration

A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

An excess amount of the solid carboxylic acid is added to a known volume of water in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved acid in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or by titration with a standardized base.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel chemical entity like this compound.

The Role of Spirocycles in Drug Discovery

Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry.[2] Their rigid, three-dimensional structures can offer advantages in drug design by:

-

Improving Target Selectivity: The defined spatial arrangement of functional groups can lead to more specific interactions with biological targets.[2]

-

Enhancing Physicochemical Properties: The introduction of a spirocyclic core can modulate properties such as solubility and lipophilicity, which are critical for a drug's pharmacokinetic profile.[2]

-

Exploring Novel Chemical Space: Spirocycles provide access to unique molecular scaffolds that are underrepresented in current drug libraries.

While specific biological activities for this compound have not been reported, the broader class of spirocyclic compounds is actively being explored for various therapeutic applications. The synthesis and characterization of novel spirocyclic carboxylic acids, such as the title compound, are therefore of considerable interest to the drug discovery community.

References

An In-depth Technical Guide to the Stability and Reactivity of Spiro[3.5]nonane-9-carboxylic acid

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific experimental or theoretical data for Spiro[3.5]nonane-9-carboxylic acid. This guide, therefore, provides a comprehensive analysis based on the well-established principles of organic chemistry and available data on structurally related spirocyclic compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to infer potential properties and guide future research.

Introduction to Spiro[3.5]nonane Scaffolds

Spirocycles, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer a higher fraction of sp³-hybridized atoms compared to traditional flat aromatic systems. This often leads to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and better conformational restriction, which can result in higher binding affinity and selectivity for biological targets. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring through a spiro-center, is a common motif in the design of novel therapeutics.

Predicted Stability of this compound

The stability of this compound can be inferred by considering the individual components of the molecule: the spiro[3.5]nonane core and the carboxylic acid functional group.

2.1. The Spiro[3.5]nonane Core: The spiro[3.5]nonane skeleton is expected to be a relatively stable hydrocarbon framework. While the cyclobutane ring possesses some degree of ring strain, it is significantly less than that of cyclopropane. The cyclohexane ring will adopt a stable chair conformation to minimize steric and torsional strain. Spirocyclic compounds are generally known to be chemically robust and resistant to metabolic degradation at the carbocyclic core.

2.2. The Carboxylic Acid Group: The carboxylic acid moiety is a common functional group with well-characterized stability. It is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, it can undergo decarboxylation under harsh heating conditions, although this is less likely for a saturated system without activating groups.

2.3. Overall Predicted Stability: this compound is predicted to be a stable compound under typical laboratory and physiological conditions. Degradation would likely require forcing conditions, such as high temperatures or extreme pH in conjunction with oxidizing or reducing agents.

Predicted Reactivity of this compound

The reactivity of this compound will be dominated by the carboxylic acid functional group. The saturated spirocyclic hydrocarbon core is largely unreactive under most conditions.

3.1. Reactions of the Carboxylic Acid Group: The carboxylic acid group can participate in a wide range of well-established chemical transformations, including:

-

Acid-Base Reactions: As a carboxylic acid, the compound will react with bases to form the corresponding carboxylate salt.

-

Esterification: In the presence of an alcohol and an acid catalyst (e.g., Fischer esterification) or with a coupling agent, it will form esters.

-

Amide Formation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC, EDC), will yield amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other derivatives.

Data on Structurally Related Isomers

While no data exists for this compound, some information is available for other isomers, which can provide insights into the general properties of this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Properties |

| Spiro[3.5]nonane-1-carboxylic acid | Not available | C₁₀H₁₆O₂ | 168.23 | - |

| Spiro[3.5]nonane-2-carboxylic acid | Not available | C₁₀H₁₆O₂ | 168.23 | - |

| Spiro[3.5]nonane-6-carboxylic acid | Not available | C₁₀H₁₆O₂ | 168.23 | - |

| Spiro[3.5]nonane-7-carboxylic acid | 1086399-15-6 | C₁₀H₁₆O₂ | 168.23 | Boiling Point: 291.7±8.0 °C, Density: 1.10±0.1 g/cm³ |

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis and reactions of this compound are not available. However, general procedures for the synthesis of spirocyclic carboxylic acids can be adapted. A common approach involves the use of a malonic ester synthesis with a suitable spirocyclic dihalide or the oxidation of a corresponding spirocyclic alcohol or aldehyde.

Example General Protocol for the Synthesis of a Spirocyclic Carboxylic Acid (Hypothetical):

-

Alkylation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The resulting solution is stirred for 30 minutes. A spirocyclic dihalide, such as 1,1-bis(bromomethyl)cyclohexane (as a precursor to the spiro[3.5]nonane system), is then added, and the mixture is refluxed for several hours.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a strong base (e.g., aqueous NaOH) and heated to hydrolyze the ester groups. Subsequent acidification with a strong acid (e.g., HCl) followed by heating will effect decarboxylation to yield the spirocyclic carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hypothetical Synthetic Pathway

The following diagram illustrates a hypothetical, plausible synthetic route to this compound, starting from cyclohexanone. This pathway is based on established organic chemistry principles.

Initial Biological Screening of Spiro[3.5]nonane Derivatives: A Technical Guide

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target specificity and metabolic stability. The spiro[3.5]nonane core, in particular, offers a unique conformational constraint that can be exploited for the design of novel therapeutic agents. This guide outlines a representative initial biological screening cascade for spiro[3.5]nonane derivatives, using the evaluation of 7-azaspiro[3.5]nonane derivatives as G protein-coupled receptor 119 (GPR119) agonists as a case study.[1]

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), subsequently stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This makes GPR119 an attractive target for the treatment of type 2 diabetes.

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative 7-azaspiro[3.5]nonane derivative, Compound 54g , as a GPR119 agonist.[1]

| Compound | Target | Assay Type | EC50 (nM) |

| 54g | Human GPR119 | cAMP Accumulation | 25 |

Table 1: In vitro activity of a representative 7-azaspiro[3.5]nonane derivative on human GPR119.

Experimental Protocols

This section details the methodologies for the key experiments involved in the initial biological screening of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.

In Vitro GPR119 Agonist Activity: cAMP Accumulation Assay

This assay quantifies the ability of a test compound to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Assay buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) dissolved in DMSO

-

Reference GPR119 agonist (e.g., AR231453)

-

cAMP detection kit (e.g., HTRF, LANCE, or similar)

-

384-well white opaque microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into 384-well microplates at a density of 5,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

-

Assay Incubation: Remove the cell culture medium from the plates and add 20 µL of assay buffer containing the appropriate concentration of the test compound or reference agonist. Incubate the plates for 30 minutes at room temperature.

-

cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: The fluorescence or luminescence signal is proportional to the amount of cAMP produced. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Rats

This experiment evaluates the ability of a test compound to improve glucose tolerance in an animal model of diabetes or glucose intolerance.

Materials:

-

Male Sprague-Dawley (SD) rats (or a relevant diabetic rat model)

-

Test compound (e.g., Compound 54g )

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Glucose solution (2 g/kg)

-

Blood glucose meter and test strips

-

Oral gavage needles

Procedure:

-

Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: On the day of the experiment, measure the baseline blood glucose level (t= -60 min) from a tail snip.

-

Compound Administration: Administer the test compound or vehicle orally via gavage at a specific dose (e.g., 10 mg/kg).

-

Glucose Challenge: 60 minutes after compound administration (t=0 min), administer a glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each treatment group. Compare the AUC of the compound-treated group to the vehicle-treated group to determine the percentage reduction in glucose excursion.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

Caption: Experimental workflow for the screening of 7-azaspiro[3.5]nonane derivatives.

Caption: Hypothetical GPR119 signaling pathway activated by a spiro[3.5]nonane derivative.

References

Methodological & Application

Spiro[3.5]nonane-9-carboxylic Acid: A Versatile Scaffold for Innovations in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Spiro[3.5]nonane-9-carboxylic acid is a unique, three-dimensional building block that is gaining traction in medicinal chemistry and drug discovery. Its rigid, spirocyclic core offers a distinct advantage over flat, aromatic structures by enabling precise spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a carboxylic acid moiety at the spirocyclic junction provides a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.

The incorporation of the spiro[3.5]nonane motif can enhance the metabolic stability and aqueous solubility of a molecule, key attributes for successful drug development.[1] This application note provides an overview of the potential applications of this compound as a building block in synthesis, along with detailed, albeit exemplary, experimental protocols.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool for addressing several challenges in drug discovery. Its three-dimensional nature allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic compounds.[2]

Table 1: Potential Therapeutic Areas for Spiro[3.5]nonane-based Compounds

| Therapeutic Area | Rationale for Use of Spiro[3.5]nonane Scaffold | Potential Molecular Targets |

| Oncology | The rigid scaffold can orient pharmacophores for optimal binding to protein targets, potentially leading to highly selective kinase inhibitors or modulators of protein-protein interactions.[3] | Receptor Tyrosine Kinases (e.g., EGFR), MDM2-p53 Interaction[3][4] |

| Infectious Diseases | Spirocyclic compounds can exhibit potent antimicrobial and antiviral activities. The unique shape can disrupt microbial membranes or inhibit key viral enzymes. | Bacterial Quorum Sensing Systems, Viral Proteases |

| Neurological Disorders | The conformational rigidity can lead to selective agonists or antagonists for G-protein coupled receptors (GPCRs) involved in neurological signaling.[5] | GPR119, Opioid Receptors[5] |

| Metabolic Diseases | The spirocyclic core can be used to design novel inhibitors of enzymes involved in metabolic pathways. | GPR119 agonists for diabetes[5] |

| Antioxidant Therapy | Spirocyclic structures have been shown to possess antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[6] | Reactive Oxygen Species (ROS) scavenging |

Experimental Protocols

Protocol 1: Proposed Synthesis of Spiro[3.5]nonan-9-one (Key Intermediate)

This protocol outlines a potential route to a key ketone intermediate, which can then be converted to the desired carboxylic acid. The strategy is based on a [2+2] cycloaddition followed by ring expansion, a common method for constructing cyclobutane-containing spirocycles.

Caption: Plausible conversion of the ketone to the carboxylic acid.

Materials:

-

Spiro[3.5]nonan-9-one

-

Trimethylsilyl cyanide (TMSCN)

-

Potassium cyanide (KCN)

-

18-Crown-6

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Cyanohydrin Formation:

-

To a solution of spiro[3.5]nonan-9-one (1.0 eq) in anhydrous DCM, add a catalytic amount of KCN and 18-crown-6.

-

Cool the mixture to 0 °C and add TMSCN (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by IR for the disappearance of the ketone carbonyl and appearance of the nitrile stretch).

-

Remove the solvent under reduced pressure to obtain the crude protected cyanohydrin.

-

-

Hydrolysis to the Carboxylic Acid:

-

Add concentrated HCl to the crude cyanohydrin and heat the mixture to reflux.

-

Monitor the reaction for the disappearance of the nitrile and formation of the carboxylic acid (e.g., by TLC or LC-MS).

-

Cool the reaction to room temperature and adjust the pH to ~10 with a concentrated NaOH solution.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH ~2 with concentrated HCl and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization.

-

Data Presentation

The following table provides representative, hypothetical data for the synthesis of a derivative from this compound, illustrating the type of quantitative information that should be recorded.

Table 2: Hypothetical Synthesis of an Amide Derivative

| Step | Reactants | Product | Yield (%) | Purity (by HPLC) (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 1 | This compound, Thionyl chloride | Spiro[3.5]nonane-9-carbonyl chloride | ~95 (crude) | - | Characterized by IR (C=O stretch at ~1800 cm⁻¹) |

| 2 | Spiro[3.5]nonane-9-carbonyl chloride, Benzylamine, Triethylamine | N-benzyl-spiro[3.5]nonane-9-carboxamide | 85 | >98 | ¹H NMR, ¹³C NMR, and MS data consistent with the expected structure. |

Signaling Pathway and Workflow Diagrams

The rigid nature of the spiro[3.5]nonane scaffold makes it an excellent candidate for designing inhibitors of protein-protein interactions (PPIs). For instance, derivatives of this compound could be designed to mimic a key residue in a protein-protein binding interface.

Diagram of a a Hypothetical PPI Inhibition

Caption: Inhibition of a protein-protein interaction by a spiro-compound.

Experimental Workflow for Screening Spiro[3.5]nonane Derivatives

Caption: Workflow for the discovery of bioactive spiro-compounds.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. Its rigid framework and the synthetic versatility of the carboxylic acid group offer a powerful platform for the design of next-generation therapeutics. The protocols and concepts presented here provide a foundation for researchers to explore the potential of this unique scaffold in their own drug discovery programs. Further research into the synthesis and application of this specific building block is warranted to fully unlock its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability, as well as enhanced solubility and reduced off-target effects. The rigid yet complex architecture of spiro[3.5]nonane derivatives offers a unique framework for the design of novel therapeutic agents. This document details the application of a closely related scaffold, 7-azaspiro[3.5]nonane, in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it an attractive target for the development of new anti-diabetic drugs.[1] The following sections describe the design, synthesis, and biological evaluation of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, providing valuable insights into the therapeutic potential of this spirocyclic scaffold.

Application: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists.[1] The optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of highly active compounds with promising pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies focused on modifying two key positions of the 7-azaspiro[3.5]nonane core. The optimization of the N-capping group of the piperidine ring and the aryl group resulted in significant improvements in GPR119 agonistic activity.

Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists [1]

| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |

| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 130 |

| 54b | 5-Methylpyrimidin-2-yl | 4-Fluorophenyl | 48 |

| 54c | 5-Chloropyrimidin-2-yl | 4-Fluorophenyl | 35 |

| 54d | 5-Ethylpyrimidin-2-yl | 4-Fluorophenyl | 29 |

| 54e | 1,3,4-Thiadiazol-2-yl | 4-Fluorophenyl | 120 |

| 54f | 5-Methyl-1,3,4-thiadiazol-2-yl | 4-Fluorophenyl | 25 |

| 54g | 5-Ethyl-1,3,4-thiadiazol-2-yl | 4-Fluorophenyl | 11 |

| 54h | 5-Ethyl-1,3,4-thiadiazol-2-yl | 3,4-Difluorophenyl | 23 |

| 54i | 5-Ethyl-1,3,4-thiadiazol-2-yl | 4-Chlorophenyl | 19 |

| 54j | 5-Ethyl-1,3,4-thiadiazol-2-yl | 4-Cyanophenyl | 15 |

EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a human GPR119 activation assay.

Pharmacokinetic Profile

Compound 54g was selected for further pharmacokinetic evaluation in Sprague-Dawley rats.

Table 2: Pharmacokinetic Parameters of Compound 54g in Rats [1]

| Compound | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) |

| 54g | 1 | i.v. | - | - | 1300 | 3.2 | - |

| 54g | 3 | p.o. | 450 | 2.0 | 2900 | 3.5 | 74 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T₁/₂: Elimination half-life.

Signaling Pathway and Experimental Workflow

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase (AC) through the Gαs protein subunit. This increases intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades resulting in glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.

Caption: GPR119 agonist signaling pathway.

General Experimental Workflow for Synthesis and Evaluation

The development of these GPR119 agonists followed a structured workflow from synthesis to in vivo evaluation.

Caption: Workflow for GPR119 agonist development.

Experimental Protocols

General Procedure for the Synthesis of 7-Azaspiro[3.5]nonane Derivatives (e.g., Compound 54g)[1]

Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Intermediate

A detailed multi-step synthesis is required to prepare the core 7-azaspiro[3.5]nonane intermediate. This typically involves the construction of the spirocyclic system followed by the introduction of the amino group. For the purpose of this protocol, we will assume the availability of the key intermediate: tert-butyl 7-(4-fluorophenyl)sulfonyl-7-azaspiro[3.5]nonane-2-carboxylate.

Step 2: Coupling of the Piperidine N-capping Group

-

To a solution of the 7-azaspiro[3.5]nonane intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a deprotecting agent (e.g., trifluoroacetic acid, TFA) to remove the Boc protecting group.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the crude amine salt is used in the next step without further purification.

-

The amine salt is dissolved in a solvent like N,N-dimethylformamide (DMF), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added (2.0-3.0 eq).

-

The appropriate heterocyclic chloride or bromide (e.g., 2-chloro-5-ethyl-1,3,4-thiadiazole for compound 54g ) (1.1 eq) is added, and the reaction mixture is heated (e.g., to 80-100 °C) until the reaction is complete.

-

The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final compound.

In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)[1]

-

HEK293 cells stably expressing human GPR119 are seeded in 384-well plates and cultured overnight.

-

The culture medium is removed, and the cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution containing 0.1% BSA and 20 mM HEPES).

-

The test compounds are serially diluted in assay buffer and added to the cells.

-

The cells are incubated with the compounds for a specified time (e.g., 30 minutes) at 37 °C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

The EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats[1]

-

Male Sprague-Dawley rats are fasted overnight (approximately 16 hours) with free access to water.

-

The test compound (e.g., 54g ) or vehicle is administered orally (p.o.) at a specified dose.

-

After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured using a glucometer.

-

The area under the curve (AUC) for blood glucose is calculated for the vehicle and compound-treated groups to determine the glucose-lowering effect.

Conclusion

The 7-azaspiro[3.5]nonane scaffold serves as a promising framework for the development of potent and orally bioavailable GPR119 agonists. The detailed structure-activity relationship data and pharmacokinetic profiles of these derivatives provide a strong foundation for further optimization and development of novel therapeutics for type 2 diabetes. The experimental protocols outlined above offer a guide for researchers interested in synthesizing and evaluating similar spirocyclic compounds for various medicinal chemistry applications.

References

Application Note and Protocol: Amidation of Spiro[3.5]nonane-9-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro[3.5]nonane-9-carboxylic acid is a structurally unique carboxylic acid containing a spirocyclic scaffold. This motif is of interest in medicinal chemistry due to its conformational rigidity, which can be advantageous for optimizing ligand-target interactions. The synthesis of amide derivatives from this carboxylic acid is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the amidation of this compound using two common and effective coupling reagents: HATU and EDC in combination with HOBt. These methods are broadly applicable for coupling with a variety of primary and secondary amines.

Key Reagents and Materials

| Reagent/Material | Supplier | Grade |

| This compound | Commercially Available | ≥95% |

| Amine (generic primary or secondary) | Commercially Available | ≥98% |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Reagent Grade |

| EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Commercially Available | Reagent Grade |

| HOBt (Hydroxybenzotriazole) | Commercially Available | Reagent Grade |

| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous, ≥99.5% |

| NMM (N-Methylmorpholine) | Commercially Available | Anhydrous, ≥99.5% |

| Dichloromethane (DCM) | Commercially Available | Anhydrous, ≥99.8% |

| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous, ≥99.8% |

| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |

| Hexanes | Commercially Available | ACS Grade |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | Reagent Grade |

| Silica gel | Commercially Available | 60 Å, 230-400 mesh |

Protocol 1: HATU-Mediated Amidation

This protocol is often favored for its high efficiency and rapid reaction times, particularly for sterically hindered substrates.[1][2]

Experimental Workflow Diagram

Caption: Workflow for HATU-mediated amidation.

Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).

-

Add the desired primary or secondary amine (1.1-1.2 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise to the stirring solution.[2]

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (HATU Protocol)

| Parameter | Value |

| This compound | 1.0 eq |

| Amine | 1.1 - 1.2 eq |

| HATU | 1.1 - 1.2 eq |

| DIPEA | 2.0 - 3.0 eq |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours |

| Typical Yield | 70 - 95% (substrate dependent) |

Protocol 2: EDC/HOBt-Mediated Amidation

This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and reduces the risk of racemization if chiral centers are present.[4][5][6]

Experimental Workflow Diagram

Caption: Workflow for EDC/HOBt-mediated amidation.

Procedure

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (approximately 0.1-0.5 M).

-

Add the desired primary or secondary amine (1.1 eq).

-

Add a suitable non-nucleophilic base such as N-Methylmorpholine (NMM) or DIPEA (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC HCl (1.2 eq) portion-wise to the cooled, stirring solution.[4][5]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM (if DMF was used, perform a standard aqueous work-up as described in Protocol 1).

-

Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (EDC/HOBt Protocol)

| Parameter | Value |

| This compound | 1.0 eq |

| Amine | 1.1 eq |

| EDC HCl | 1.2 eq |

| HOBt | 1.2 eq |

| Base (e.g., NMM or DIPEA) | 1.5 eq |

| Solvent | Anhydrous DCM or DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 60 - 90% (substrate dependent) |

Characterization

The final amide product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Considerations

-

Steric Hindrance: this compound is a sterically hindered carboxylic acid. If standard coupling methods (HATU, EDC/HOBt) provide low yields, especially with bulky amines, alternative activating agents that form smaller, highly reactive intermediates, such as those that generate acyl fluorides (e.g., using TFFH or BTFFH), may be explored.[7][8]

-

Low Solubility: If the starting materials or product have low solubility in DCM, DMF is a more polar alternative.

-

By-product Removal: In EDC-mediated couplings, the urea by-product is water-soluble, facilitating its removal during the aqueous work-up.[5] If DCC is used instead of EDC, the dicyclohexylurea by-product is insoluble in most organic solvents and can be removed by filtration.

-

Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.

References

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. Bot Detection [iris-biotech.de]

Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic acid in the Development of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and experimental protocols related to Spiro[3.5]nonane-9-carboxylic acid. This unique spirocyclic scaffold offers a three-dimensional architecture that is of significant interest in modern medicinal chemistry for the development of novel therapeutics with improved pharmacological profiles.

Introduction

Spirocyclic systems are increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold provides a fixed orientation of substituents, which can lead to more specific interactions with biological targets. This compound, in particular, serves as a valuable building block for introducing this desirable structural motif into potential drug molecules. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its derivatives have been explored for various therapeutic areas. Notably, related spiro[3.5]nonane structures have been investigated as intermediates in the synthesis of phosphodiesterase 7 (PDE7) inhibitors, which are promising agents for the treatment of neuropathic pain.[1]

Potential Therapeutic Applications

The spiro[3.5]nonane scaffold can be incorporated into molecules targeting a range of biological pathways. One promising application is the development of selective PDE7 inhibitors. PDE7 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which can modulate neuronal activity and inflammation, making it a target for conditions such as:

-

Neuropathic Pain: By modulating signaling pathways in the nervous system, PDE7 inhibitors can potentially alleviate chronic pain states.[1]

-

Neurodegenerative Diseases: Altered cAMP signaling is implicated in various neurodegenerative disorders.

-

Inflammatory Conditions: cAMP plays a role in regulating inflammatory responses.

The carboxylic acid moiety of this compound can serve as a key interaction point with the target protein or as a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The concept of bioisosteric replacement, where the carboxylic acid is substituted with other functional groups to improve drug-like properties, is also a relevant strategy in the development of therapeutics based on this scaffold.[2][3][4][5]

Data Presentation

The following tables present hypothetical quantitative data for a series of compounds derived from this compound, targeting PDE7. This data is for illustrative purposes to guide researchers in structuring their experimental findings.

Table 1: In Vitro PDE7A Inhibitory Activity and Selectivity

| Compound ID | R-Group on Carboxamide | PDE7A IC50 (nM) | PDE4B IC50 (nM) | Selectivity (PDE4B/PDE7A) |

| SNCA-001 | H | 520 | >10000 | >19 |

| SNCA-002 | Methyl | 250 | >10000 | >40 |

| SNCA-003 | Phenyl | 75 | 8500 | 113 |